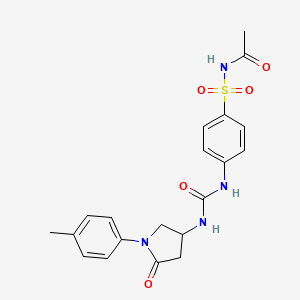

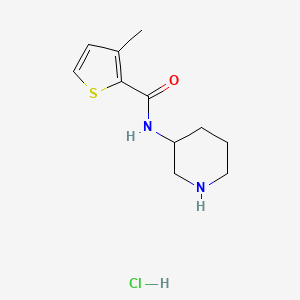

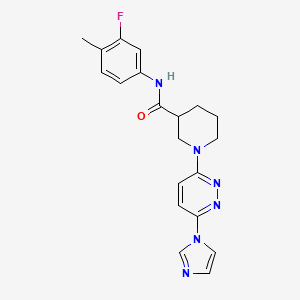

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as FEOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FEOX is a derivative of oxalamide, which is a class of compounds that have been extensively studied for their biological activities.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

A study by Romagnoli et al. (2015) explores the antiproliferative activity of compounds with structures similar to N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide against cancer cells. These compounds demonstrated potent in vitro and in vivo anticancer properties, including binding to the colchicine site of tubulin, inducing apoptosis, and displaying vascular disrupting properties derived from their effect on vascular endothelial cells (Romagnoli et al., 2015).

Pro-Drug System for Anticancer Drugs

Berry et al. (1997) discuss the synthesis of compounds related to N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, focusing on their potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors. These compounds could be used to trigger the release of parent drugs in cancer treatment (Berry et al., 1997).

Synthesis of Enantiomerically Pure Furan Derivatives

Hormuth and Reissig (1991) describe a method for adding lithiated methoxyallene to chiral aldehydes, leading to the synthesis of enantiomerically pure furan derivatives, which is relevant to the chemistry of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide (Hormuth & Reissig, 1991).

Photolabile Polymers in DNA and Bacterial Cell Interactions

Sobolčiak et al. (2013) synthesized a cationic polymer that can transform to a zwitterionic form upon irradiation, demonstrating applications in DNA condensation and release, and switching antibacterial activity. This study's focus on photolabile compounds shares a connection with the structural and functional properties of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide (Sobolčiak et al., 2013).

Anti-Inflammatory and Antioxidative Effects of Furan Derivatives

Makkar and Chakraborty (2018) isolated furanyl compounds from red seaweed, demonstrating significant anti-inflammatory and antioxidative properties. These findings suggest potential applications of furan derivatives, including N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, in medicinal chemistry (Makkar & Chakraborty, 2018).

properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-21-14-5-3-2-4-13(14)10-18-16(20)15(19)17-8-6-12-7-9-22-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFKJQMROAIYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2977410.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2977413.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2977415.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide](/img/structure/B2977418.png)

![Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2977420.png)